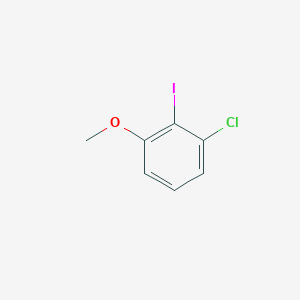

3-Chloro-2-iodoanisole

Description

Directed ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org In this approach, a directing group on the aromatic ring, such as a methoxy (B1213986) group, complexes with a strong base, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a reactive organometallic intermediate that can be trapped by an electrophile, in this case, an iodine source.

A highly effective method for the synthesis of 3-chloro-2-iodoanisole involves the deprotonative ortho-zincation of 3-chloroanisole (B146291). beilstein-journals.org This reaction utilizes a mixed lithium-zinc base, specifically lithium di-tert-butyltetramethylpiperidinozincate (t-Bu₂Zn(TMP)Li). beilstein-journals.org This base is prepared from di-tert-butylzinc and lithium 2,2,6,6-tetramethylpiperidide (LiTMP). beilstein-journals.org The methoxy group in 3-chloroanisole directs the zincation to the C2 position, leading to a stable arylzincate intermediate. This approach is advantageous due to its high regioselectivity and tolerance to the chloro substituent. beilstein-journals.org

The reaction proceeds smoothly, and the resulting zincate intermediate is then ready for the subsequent electrophilic quench.

Following the formation of the arylzincate intermediate from 3-chloroanisole, an electrophilic source of iodine is introduced to yield this compound. beilstein-journals.org The trapping of the intermediate with molecular iodine (I₂) results in the formation of the desired product in good yields. beilstein-journals.orgrsc.org This two-step, one-pot procedure, combining ortho-zincation and iodination, provides an efficient and direct route to highly functionalized dihaloanisoles. beilstein-journals.org

| Starting Material | Base | Electrophile | Product | Yield (%) | Reference |

| 3-Chloroanisole | t-Bu₂Zn(TMP)Li | I₂ | This compound | Good | beilstein-journals.org |

| 3-Bromoanisole | t-Bu₂Zn(TMP)Li | I₂ | 3-Bromo-2-iodoanisole | Good | beilstein-journals.org |

An alternative directed metallation strategy involves the use of lithium aluminate bases. rsc.orgrsc.org The reaction of 3-chloroanisole with a bis-amido base such as iBu₂Al(μ-TMP)₂Li can lead to ortho-alumination. rsc.org The resulting heterometallic intermediate can then be trapped with iodine to furnish 2-iodo-3-chloroanisole. rsc.org However, the choice of the halogen on the starting anisole (B1667542) is critical. While this method works for 3-chloroanisole, attempts with 3-iodoanisole (B135260) can lead to the formation of a benzyne (B1209423) intermediate due to the instability of the initial product. rsc.orgrsc.org The use of an excess of the aluminate base can help control the reaction with 3-chloroanisole. rsc.org

| Starting Material | Base | Electrophile | Product | Notes | Reference |

| 3-Chloroanisole | iBu₂Al(μ-TMP)₂Li | I₂ | This compound | Excess base required for control | rsc.org |

| 3-Iodoanisole | iBu₂Al(μ-TMP)₂Li | - | Benzyne intermediate | Unstable intermediate forms | rsc.orgrsc.org |

Classical Halogenation Approaches to Anisole Derivatives

Classical electrophilic aromatic substitution reactions provide another avenue for the synthesis of this compound, although they may lack the high regioselectivity of DoM methods.

This approach would involve the initial chlorination of anisole, followed by the iodination of the resulting chloroanisole isomers. The chlorination of anisole typically yields a mixture of ortho- and para-chloroanisole. Separating the desired 3-chloroanisole (meta-isomer is a minor product) and then performing a regioselective iodination can be challenging. The methoxy group is an activating, ortho-, para-director, meaning direct iodination of 3-chloroanisole would likely lead to a mixture of products.

Achieving the desired this compound through controlled halogenation requires careful selection of reagents and conditions to manage the regioselectivity. nih.gov Various iodinating agents, such as N-iodosuccinimide (NIS) often activated by an acid catalyst, or iodine with an oxidizing agent, are commonly used for the iodination of activated aromatic rings like anisoles. organic-chemistry.orgacs.org However, the directing effects of both the methoxy and chloro groups in 3-chloroanisole must be considered. The methoxy group strongly directs ortho and para, while the chlorine atom is a deactivating ortho-, para-director. The interplay of these effects can lead to a mixture of iodinated isomers, making the isolation of pure this compound difficult.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFUMVUVMDGCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: 3 Chloro 2 Iodoanisole

Physicochemical and Spectroscopic Properties

The general properties of this compound are summarized in the table below. Detailed experimental data, including specific melting points, boiling points, and spectroscopic shifts, have been reported in the literature, confirming the structure and purity of the synthesized compound. beilstein-journals.org While specific values for this compound are not broadly cataloged in public databases, the properties of related iodoanisoles suggest it is likely a liquid or low-melting solid at room temperature with low solubility in water but good solubility in organic solvents like diethyl ether and chloroform.

| Property | Data |

| Molecular Formula | C₇H₆ClIO |

| Molecular Weight | 268.48 g/mol synquestlabs.com |

| CAS Number | 791642-67-6 hairuichem.com |

| Appearance | Data not widely published; likely a liquid or solid. |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Note: This table is populated with data from chemical databases and inferences from related compounds. |

Detailed spectroscopic analysis, including ¹H NMR and ¹³C NMR, is crucial for the characterization of this compound and is provided in specialized research literature. beilstein-journals.org

Electrophilic Iodination of Arylzincate Intermediates

Synthesis and Elucidation

A specific and efficient method for the synthesis of this compound has been developed, showcasing modern organometallic techniques. The synthesis starts from the readily available 3-chloroanisole (B146291). beilstein-journals.org

The key step is a deprotonative ortho-zincation reaction. beilstein-journals.org This process utilizes a lithium di-tert-butyltetramethylpiperidinozincate base, a reagent known for its ability to selectively metalate positions ortho to directing groups on an aromatic ring. beilstein-journals.orgcore.ac.uk The methoxy group of 3-chloroanisole directs the zincation to the C2 position. The resulting intermediate arylzincate is then trapped with an electrophile, in this case, iodine (I₂), to yield the final product, this compound, in good yield. beilstein-journals.org

This regioselective approach highlights the power of directed ortho-metalation (DoM) to create highly functionalized and sterically hindered aromatic compounds that would be difficult to access through classical electrophilic substitution methods. icho.edu.plbeilstein-journals.org

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile building block for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. beilstein-journals.org The differential reactivity between the C-I and C-Cl bonds is central to its utility.

A notable application is the synthesis of regioselectively functionalized 4-methoxybenzo[b]furans. beilstein-journals.orgresearchgate.net In this multi-step process:

Selective Sonogashira Coupling: this compound undergoes a selective palladium-catalyzed Sonogashira coupling with a terminal alkyne. The reaction occurs exclusively at the more reactive C-I bond, leaving the C-Cl bond untouched. beilstein-journals.org

Hydroxylation and Cyclization: The resulting o-chloroaryl alkyne is then subjected to a tandem sequence involving hydroxylation and subsequent intramolecular cyclization, which ultimately forms the benzofuran (B130515) ring system. beilstein-journals.org

This synthetic route demonstrates the strategic value of this compound, where the orthogonal reactivity of its two halogen atoms allows for a stepwise and controlled construction of a complex heterocyclic scaffold. beilstein-journals.org This capacity makes it a valuable intermediate in synthetic organic chemistry.

Reactivity and Transformational Chemistry of 3 Chloro 2 Iodoanisole

Transition Metal-Catalyzed Cross-Coupling Reactions

3-Chloro-2-iodoanisole is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental processes for forming new carbon-carbon and carbon-heteroatom bonds. The pronounced difference in reactivity between the C–I and C–Cl bonds enables highly chemoselective functionalization at the C-2 position.

Palladium catalysts are extensively used to mediate the formation of C-C bonds, with the C-I bond of this compound being the reactive site for oxidative addition to the Pd(0) center.

The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming C(sp²)–C(sp) bonds. Due to the high reactivity of the C–I bond, this compound selectively undergoes Sonogashira coupling at the C-2 position, leaving the C-3 chloro substituent intact. This transformation is crucial for synthesizing ortho-alkynylhaloarenes, which are precursors to functionalized benzo[b]furan derivatives. researchgate.net

Research has demonstrated that the selective Sonogashira coupling of this compound can be achieved under standard palladium-copper co-catalyzed conditions. researchgate.net For instance, the reaction of this compound with terminal alkynes can be effectively catalyzed by a system comprising bis(triphenylphosphine)palladium(II) dichloride and a copper(I) iodide co-catalyst in the presence of an amine base. researchgate.netscielo.br The reaction proceeds efficiently at controlled temperatures to yield the desired 1-(alkyn-1-yl)-3-chloro-2-methoxybenzene derivatives.

The table below summarizes the conditions and outcomes for a representative Sonogashira coupling reaction involving this compound.

Table 1: Palladium-Catalyzed Sonogashira Coupling of this compound Data derived from studies on the synthesis of dimethoxy-substituted o-alkynylhaloarenes. researchgate.net

| Alkyne Partner | Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (4-methoxyphenyl)acetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | 50 | 85 |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Aryl iodides are highly effective coupling partners in this reaction. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product. beilstein-journals.org

While the Suzuki-Miyaura reaction is widely applied to various iodoanisole isomers researchgate.netchemicalbook.comchemicalbook.in, specific studies detailing its application to this compound are not prominent in the surveyed literature. However, based on the established reactivity patterns of dihalogenated arenes, it is expected that this compound would selectively react at the C-I bond under standard Suzuki-Miyaura conditions (e.g., Pd catalyst, a base such as K₃PO₄ or K₂CO₃, and a suitable solvent system) to afford 3-chloro-2'-methoxy-substituted biaryl compounds. beilstein-journals.orgnih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated hydrocarbon (an alkene) with an aryl or vinyl halide to form a substituted alkene. sigmaaldrich.com This reaction has been successfully applied to various iodoanisole substrates, such as 2-iodoanisole (B129775), for the synthesis of arylated olefins. chemicalbook.comchemicalbook.inottokemi.comsigmaaldrich.comsigmaaldrich.com The reaction typically proceeds via oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene and β-hydride elimination. sigmaaldrich.com

Specific documented examples of the Heck arylation utilizing this compound as the substrate are limited in the available research. Nevertheless, the high reactivity of the carbon-iodine bond suggests that this compound would readily participate in Heck reactions at the C-2 position, providing a pathway to synthesize 2-(alkenyl)-3-chloroanisole derivatives while preserving the chloro-substituent.

Beyond its co-catalyst role, copper can mediate various other couplings of aryl iodides. For example, copper-catalyzed Ullmann-type reactions are used to form carbon-oxygen or carbon-sulfur bonds. sci-hub.se Research on related substrates like 2-iodoanisole has shown its utility in copper-catalyzed decarboxylative cross-coupling reactions and C-S coupling. rsc.orgnih.gov Although direct applications of these specific copper-mediated processes to this compound are not extensively detailed, the known reactivity of the C-I bond makes it a plausible substrate for such transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Suzuki-Miyaura Coupling Reactions

Organometallic Chemistry of this compound

The organometallic chemistry of this compound is primarily associated with its synthesis. The regioselective introduction of iodine ortho to the methoxy (B1213986) group in 3-chloroanisole (B146291) is achieved through a directed ortho-metalation (DoM) strategy. researchgate.netnih.gov The methoxy group is a powerful directing group in metalation reactions. acs.orgmsu.edu

Specifically, 3-chloroanisole can be treated with a strong, sterically hindered base, such as a TMP-zincate (formed from 2,2,6,6-tetramethylpiperidine (B32323) and a zinc reagent), to achieve regioselective deprotonation (zincation) at the C-2 position, between the methoxy and chloro substituents. researchgate.net This process generates an organozinc intermediate. Subsequent quenching of this intermediate with an electrophilic iodine source, such as molecular iodine (I₂), yields this compound. researchgate.net This directed metalation followed by electrophilic trapping is a key strategy that leverages the formation of a transient organometallic species to achieve a specific substitution pattern that would be difficult to obtain through classical electrophilic aromatic substitution. nih.govuni-muenchen.de

Formation of Arylmetal Reagents: Aryllithium and Grignard Derivatives

This compound serves as a precursor for the generation of valuable arylmetal reagents, namely aryllithium and Grignard derivatives. These reagents are pivotal in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of the corresponding aryllithium reagent is typically achieved through a metal-halogen exchange reaction. This process involves treating this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective exchange at the C-2 position, yielding 2-lithio-3-chloroanisole. This selectivity is a key advantage in designing multi-step synthetic sequences.

Similarly, Grignard reagents can be prepared by reacting this compound with magnesium metal. libretexts.org The reaction is typically initiated in an ether solvent, such as THF or diethyl ether. libretexts.org The oxidative insertion of magnesium into the carbon-iodine bond is more facile than into the carbon-chlorine bond, leading to the preferential formation of the Grignard reagent, (3-chloro-2-methoxyphenyl)magnesium iodide. The successful formation of Grignard reagents from aryl halides is well-documented and provides a versatile platform for subsequent reactions. libretexts.orgresearchgate.net The resulting Grignard reagent is a powerful nucleophile, capable of reacting with a wide range of electrophiles.

The generation of these arylmetal reagents from this compound is a critical step in many synthetic routes. For instance, the resulting aryllithium or Grignard reagent can participate in coupling reactions, such as Kumada-Corriu coupling, to form biaryl compounds. researchgate.net

Table 1: Formation of Arylmetal Reagents from this compound

| Reagent Type | Typical Reagents and Conditions | Product |

| Aryllithium | n-Butyllithium or t-butyllithium in THF or diethyl ether at low temperatures | 2-Lithio-3-chloroanisole |

| Grignard | Magnesium turnings in THF or diethyl ether | (3-Chloro-2-methoxyphenyl)magnesium iodide |

Participation in Oxidative Addition and Reductive Elimination Cycles

This compound is a versatile substrate in transition metal-catalyzed cross-coupling reactions, which are fundamental processes in modern organic synthesis. These reactions proceed through a catalytic cycle that typically involves oxidative addition and reductive elimination as key steps.

Oxidative Addition:

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent transition metal center, usually Pd(0). Due to the significant difference in bond dissociation energies between the C-I and C-Cl bonds, the oxidative addition of this compound to the palladium center occurs selectively at the carbon-iodine bond. This step involves the insertion of the palladium atom into the C-I bond, leading to the formation of a square planar Pd(II) intermediate, arylpalladium(II) iodide. This intermediate is a key species that subsequently undergoes further transformations within the catalytic cycle.

Reductive Elimination:

Following a transmetalation step (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck or carbonylative couplings), a diorganopalladium(II) complex is formed. The final step of the catalytic cycle is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state. libretexts.org The two organic ligands on the palladium center couple, and the newly formed organic molecule is released from the coordination sphere of the metal. libretexts.org The efficiency of the reductive elimination step can be influenced by the nature of the ligands coordinated to the palladium center and the electronic properties of the aryl groups involved. libretexts.org

The participation of this compound in these cycles allows for the selective functionalization of the C-2 position, leaving the chloro substituent intact for potential subsequent transformations. This regioselectivity is a significant advantage in the synthesis of complex, polysubstituted aromatic compounds.

Ligand Effects and Catalyst Design in Organometallic Transformations

The success of organometallic transformations involving this compound is highly dependent on the choice of the catalyst system, particularly the ligands coordinated to the transition metal center. Ligands play a crucial role in modulating the reactivity, stability, and selectivity of the catalyst.

In palladium-catalyzed cross-coupling reactions of this compound, various phosphine-based ligands have been employed to enhance catalytic activity. Electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred as they can promote the oxidative addition step and stabilize the resulting palladium(II) intermediate. uwindsor.ca For instance, ligands like triphenylphosphine (B44618) (PPh3) and its derivatives are commonly used. acs.org The use of specialized ligands, such as those from the Buchwald or Hartwig groups, can further improve the efficiency of the coupling reaction, allowing for lower catalyst loadings and milder reaction conditions. researchgate.net

Furthermore, the development of heterogeneous catalysts, where the palladium is supported on materials like magnetic nanoparticles, offers advantages in terms of catalyst recovery and reusability. mdpi.com The design of these supported catalysts often involves the use of specific ligands to anchor the palladium to the support and maintain its catalytic activity.

Table 2: Examples of Ligands Used in Organometallic Transformations

| Ligand Type | Example Ligand | Application |

| Monodentate Phosphine | Triphenylphosphine (PPh3) | General cross-coupling reactions acs.org |

| Bidentate Phosphine | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Suzuki-Miyaura and Buchwald-Hartwig couplings |

| Bulky, Electron-Rich Phosphine | Buchwald and Hartwig ligands | Highly active catalysts for various cross-couplings researchgate.net |

| N-Heterocyclic Carbene (NHC) | IPr, IMes | Stable and active catalysts for cross-coupling |

Radical Reactions and Photoinduced Chemical Transformations

Photoexcitation-Induced Generation of Aryl Radicals from Aryl Iodides

Aryl iodides, including this compound, can undergo photoexcitation to generate aryl radicals. nih.gov This process typically involves the absorption of ultraviolet (UV) or visible light, which promotes the molecule to an excited electronic state. nih.gov In this excited state, the carbon-iodine bond, being the weakest bond in the molecule, can undergo homolytic cleavage to produce a 3-chloro-2-methoxyphenyl radical and an iodine radical. acs.org

The generation of aryl radicals can also be facilitated by the use of photosensitizers or photocatalysts. rsc.org These species absorb light and then transfer energy to the aryl iodide, promoting its dissociation. Alternatively, a photocatalyst can engage in a single-electron transfer (SET) process with the aryl iodide to generate the aryl radical. rsc.org The formation of an electron-donor-acceptor (EDA) complex between the aryl iodide and a suitable donor molecule can also lead to the generation of the aryl radical upon photoirradiation. nih.gov

The 3-chloro-2-methoxyphenyl radical, once formed, is a highly reactive intermediate that can participate in a variety of subsequent chemical transformations.

Carbon-Carbon Bond Formation via Radical Pathways

The aryl radical generated from this compound can be effectively utilized for the formation of new carbon-carbon bonds. nih.gov These radical-mediated C-C bond-forming reactions offer a powerful alternative to traditional ionic or organometallic methods. nih.govlibretexts.org

One common application is the radical arylation of arenes and heteroarenes. The 3-chloro-2-methoxyphenyl radical can add to an aromatic or heteroaromatic ring to form a new C-C bond. This is often followed by a hydrogen atom abstraction or an oxidation step to restore the aromaticity of the system.

Another important application is the radical addition to alkenes and alkynes. The aryl radical can add across the double or triple bond of an unsaturated substrate to generate a new carbon-centered radical. This new radical can then be trapped by a hydrogen atom donor, such as tributyltin hydride, or participate in further cyclization or addition reactions to build more complex molecular architectures. libretexts.org These radical cascade reactions are particularly useful for the synthesis of polycyclic compounds. nih.gov

The efficiency and selectivity of these radical C-C bond-forming reactions can be influenced by various factors, including the choice of radical initiator, the concentration of the radical trap, and the nature of the substrate.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

Aromatic compounds like this compound can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is significantly influenced by the nature and position of the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r):

Nucleophilic aromatic substitution (SNA_r) on this compound is generally challenging due to the electron-donating nature of the methoxy group, which deactivates the ring towards nucleophilic attack. wikipedia.org However, under certain conditions, particularly with strong nucleophiles and/or the presence of a transition metal catalyst, substitution can occur. The iodine atom, being a better leaving group than chlorine, would be the more likely site for substitution. The reaction would proceed through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a Meisenheimer-like intermediate, followed by the expulsion of the iodide ion to restore aromaticity. pressbooks.pub The presence of the electron-withdrawing chloro group ortho to the iodine can provide some activation towards nucleophilic attack.

Electrophilic Aromatic Substitution:

In contrast, the benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating methoxy group. The methoxy group is an ortho-, para-director. However, the positions ortho and para to the methoxy group are already substituted with iodine and chlorine. The directing effects of the substituents would need to be considered. The methoxy group is a strongly activating ortho-, para-director, while the chloro and iodo groups are deactivating ortho-, para-directors. The outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comuomustansiriyah.edu.iq For example, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the ring, with its position being determined by the combined directing effects of the existing substituents. uomustansiriyah.edu.iq

Reactivity of Halogen Substituents as Leaving Groups

In the context of cross-coupling reactions and other substitutions on the aromatic ring, the carbon-halogen bond's strength and the halogen's ability to function as a leaving group are paramount. For aryl halides, the reactivity generally increases down the group, with the C-I bond being weaker and more readily cleaved than the C-Cl bond. This trend establishes the iodo substituent as a significantly better leaving group than the chloro substituent. beilstein-journals.org This principle is clearly demonstrated in the selective functionalization of this compound.

Detailed research findings have shown that this compound can undergo highly selective palladium-catalyzed cross-coupling reactions. beilstein-journals.org Specifically, in the Sonogashira coupling, an alkynyl group can be introduced selectively at the C-2 position, which is occupied by the iodine atom. The reaction proceeds without affecting the chlorine atom at the C-3 position. beilstein-journals.orgresearchgate.net This chemoselectivity is a direct consequence of the differential reactivity of the two halogen leaving groups. The oxidative addition of the palladium catalyst to the C-I bond is much faster than its addition to the more robust C-Cl bond. nih.govrsc.org

This selective transformation is valuable for the synthesis of complex, functionalized benzo[b]furan derivatives. beilstein-journals.orgresearchgate.net The process typically involves the initial selective Sonogashira coupling at the C-2 position, followed by subsequent reaction sequences like hydroxylation and heterocyclization. beilstein-journals.org

Table 1: Selective Sonogashira Coupling of this compound

| Starting Material | Coupling Partner | Catalyst System | Product | Observation | Reference |

| This compound | Terminal Alkyne | Palladium Catalyst | 2-Alkynyl-3-chloroanisole | Selective reaction at the iodinated position. | beilstein-journals.orgresearchgate.net |

Regioselectivity in Electrophilic Substitution

Electrophilic aromatic substitution on this compound is governed by the combined directing effects of the methoxy (-OCH₃), iodo (-I), and chloro (-Cl) groups. The outcome of such a reaction depends on the balance between the activating/deactivating nature and the ortho-, para-, or meta-directing influence of each substituent.

The methoxy group at C-1 is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to positions C-2, C-4, and C-6.

The iodo group at C-2 directs to positions C-1, C-3 (relative to itself), which correspond to absolute positions C-1 and C-3 on the ring.

The chloro group at C-3 directs to positions C-2, C-4, and C-6 (relative to itself), which correspond to absolute positions C-2, C-4, and C-6 on the ring.

When predicting the site of electrophilic attack, these influences must be consolidated:

Position C-2: Blocked by the iodo group. It is also ortho to the methoxy and chloro groups, but substitution at a position already bearing a substituent (ipso-substitution) is generally less favorable unless specific conditions for it are met. rsc.org

Position C-4: This position is para to the strongly activating methoxy group and ortho to the chloro group. Both groups reinforce substitution at this site. It is also relatively unhindered sterically.

Position C-5: This position is meta to both the methoxy and chloro groups, making it electronically disfavored for substitution. While it is ortho to the iodo group, the deactivating nature of iodine and the stronger, opposing influences of the other groups make C-5 an unlikely reaction site.

Position C-6: This position is ortho to the strongly activating methoxy group and para to the chloro group. Both groups also reinforce substitution at this site.

Given these factors, electrophilic substitution on this compound is expected to occur predominantly at the C-4 and C-6 positions. The powerful activating and directing effect of the methoxy group is the dominant factor, with the chloro group providing a secondary, reinforcing influence towards these same positions. msu.edu The precise ratio of C-4 to C-6 substitution would depend on the specific electrophile and reaction conditions, with sterics potentially playing a role in favoring the less hindered position.

Table 2: Analysis of Directing Effects for Electrophilic Substitution on this compound

| Position | Influence of -OCH₃ (at C1) | Influence of -I (at C2) | Influence of -Cl (at C3) | Predicted Outcome |

| C-4 | Para (Strongly Activating) | Meta (Deactivating) | Ortho (Reinforcing) | Major Product |

| C-5 | Meta (Deactivating) | Ortho (Weakly Directing) | Meta (Deactivating) | Minor/No Product |

| C-6 | Ortho (Strongly Activating) | Meta (Deactivating) | Para (Reinforcing) | Major Product |

Mechanistic Investigations of 3 Chloro 2 Iodoanisole Transformations

Elucidation of Specific Reaction Mechanisms

The reactivity of 3-chloro-2-iodoanisole is dictated by the interplay of its functional groups, which can be selectively targeted to initiate different reaction cascades.

Ortho-metallation is a powerful tool for the functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, the methoxy (B1213986) group serves as an effective DMG, directing deprotonation to the adjacent C-H bond.

The process typically begins with the interaction of an organolithium reagent, such as n-butyllithium, with the Lewis basic oxygen of the methoxy group. wikipedia.org This proximity facilitates the abstraction of the proton at the ortho position, leading to the formation of a thermodynamically stable aryllithium intermediate. wikipedia.org This intermediate can then react with a variety of electrophiles to introduce new substituents at the C6 position.

Studies have shown that the ortho-metallation of 3-haloanisoles can be achieved with high regioselectivity. For instance, the use of lithium di-tert-butyltetramethylpiperidinozincate has been employed for the deprotonative zincation of 3-haloanisoles, followed by trapping with iodine to yield the corresponding 2-iodo derivatives. beilstein-journals.org This highlights the utility of metallation in preparing key intermediates.

The resulting metallated species are nucleophilic and can participate in a range of subsequent reactions. For example, they can be quenched with electrophiles like iodine to produce di-iodinated products or undergo transmetallation with metal salts (e.g., ZnCl₂, MgCl₂) to form more stable organometallic reagents. rsc.orggoogle.com These can then be used in cross-coupling reactions. rsc.org

A plausible reaction pathway for the ortho-metallation of a 3-haloanisole and subsequent reaction is as follows:

Coordination of the organometallic base (e.g., R-Li) to the methoxy group.

Deprotonation at the ortho C-H bond to form the aryllithium species.

Reaction of the aryllithium with an electrophile (E⁺), resulting in the formation of the ortho-substituted product.

Interestingly, the choice of the halogen at the 3-position can influence the outcome of the reaction. While 3-chloroanisole (B146291) can be effectively metallated and subsequently iodinated to give 2-iodo-3-chloroanisole, the corresponding reaction with 3-iodoanisole (B135260) can be more complex, sometimes leading to the formation of benzyne (B1209423) intermediates. researchgate.netnih.gov

Benzyne intermediates are highly reactive species that can be generated from appropriately substituted aryl halides. quora.commasterorganicchemistry.com In the case of this compound, treatment with a strong base can lead to the formation of 3-chlorobenzyne.

The generally accepted mechanism for benzyne formation from a dihaloarene involves a two-step process:

Deprotonation: A strong base abstracts a proton ortho to one of the halogen atoms. quora.com

Elimination: The resulting aryl anion undergoes elimination of the adjacent halide ion to form the benzyne triple bond. quora.com

For this compound, the iodine atom is the better leaving group. However, studies on the related 3-iodoanisole have shown that ortho-metallation can lead to a delicate intermediate that readily decomposes to benzyne, even at low temperatures. researchgate.netnih.gov This decomposition can be difficult to suppress. researchgate.netnih.gov The resulting benzyne is extremely reactive and can be trapped by various reagents.

One common method for trapping benzynes is through a Diels-Alder cycloaddition reaction. researchgate.netnih.gov For example, the benzyne generated from 3-iodoanisole has been successfully trapped with 1,3-diphenylisobenzofuran. researchgate.netnih.gov In polar solvents like THF, nucleophilic addition of the base (e.g., LiTMP) across the benzyne can occur, followed by quenching with an electrophile. researchgate.netnih.gov

The formation and trapping of the benzyne intermediate from a 3-halogenated anisole (B1667542) can be summarized as follows:

Formation: 3-haloanisole + Strong Base → Aryl Anion → Benzyne + Halide Salt

Trapping: Benzyne + Trapping Agent (e.g., Diene) → Cycloaddition Product

These mechanistic studies confirm that benzyne formation is a competing pathway to simple ortho-metallation and subsequent functionalization, particularly when a good leaving group like iodide is present. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations due to the differential reactivity of its C-I and C-Cl bonds. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, involves three key steps: whiterose.ac.uk

Oxidative Addition: The aryl halide (Ar-X) reacts with a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-X). whiterose.ac.uk For this compound, this step occurs selectively at the C-I bond.

Transmetallation (for Suzuki coupling) or Migratory Insertion (for Heck coupling):

In a Suzuki coupling, a boronic acid derivative (Ar'-B(OR)₂) transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex (Ar-Pd-Ar').

In a Heck coupling, an alkene inserts into the Ar-Pd bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product (Ar-Ar' or the arylated alkene), regenerating the Pd(0) catalyst. whiterose.ac.uk

Kinetic studies have provided insights into the rate-determining step of these cycles. For some palladium-catalyzed cross-couplings, a primary kinetic isotope effect has been observed, indicating that C-H bond cleavage is involved in the turnover-limiting step. nih.gov In other cases, kinetic studies have shown that the reaction is first order in the palladium catalyst. nih.govscispace.com

The efficiency of these catalytic cycles can be influenced by various factors, including the choice of ligand, base, and solvent. For example, the use of specific ligands like 3-methyl-2-pyridone can accelerate the cross-coupling of 2-iodoanisoles and suppress unwanted side reactions like homo-coupling. rsc.org

A simplified representation of the catalytic cycle for a Suzuki coupling of this compound is presented below:

| Step | Description | Intermediate |

| 1 | Oxidative addition of this compound to Pd(0) | (3-chloro-2-methoxyphenyl)Pd(II)-I |

| 2 | Transmetallation with an organoboron reagent | (3-chloro-2-methoxyphenyl)Pd(II)-Ar' |

| 3 | Reductive elimination | Product + Pd(0) |

This selective reactivity allows for sequential cross-couplings, where the C-I bond is functionalized first, followed by a second coupling at the less reactive C-Cl bond under more forcing conditions.

Mechanistic Studies of Benzyne Intermediate Formation and Trapping

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetics and thermodynamics of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity.

The relative rates of reaction at the C-I and C-Cl bonds are a critical aspect of the chemistry of this compound. The C-I bond is known to be significantly more reactive in palladium-catalyzed reactions, which is a thermodynamic and kinetic phenomenon. This difference in reactivity allows for selective functionalization.

Deuterium-labeling experiments and the determination of kinetic isotope effects (KIE) can help identify the rate-determining step. A primary KIE (kH/kD > 1) suggests that a C-H bond is broken in the slowest step of the reaction. nih.gov For example, a KIE of 1.4 was observed in a palladium-catalyzed C-H activation reaction involving a methoxy group, supporting the involvement of this group in the rate-determining step. rsc.org

For example, the oxidative addition of an aryl halide to a palladium(0) complex is a key step in cross-coupling reactions. The energy barrier for this step is significantly lower for aryl iodides than for aryl chlorides, which explains the observed selectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the reaction pathways and determine the energy profiles of the various intermediates and transition states. These calculations can help to rationalize the observed product distributions and reaction rates. For instance, DFT calculations have been used to investigate the mechanism of ruthenium-catalyzed C-H arylations, confirming the feasibility of proposed intermediates and transition states. goettingen-research-online.de

In the context of Friedel-Crafts alkylations involving related haloanisoles, it has been shown that the distribution of regioisomers can be under either kinetic or thermodynamic control. thieme-connect.comthieme-connect.com Isomerization experiments using strong acids can lead to the formation of the thermodynamically most stable product. thieme-connect.comthieme-connect.com This indicates that the initial product formed may not be the most stable one, and that the reaction conditions can be tuned to favor either the kinetic or thermodynamic product.

Reaction Rate Determinations and Order Analysis

Isotope Effects in Reaction Pathways

Mechanistic investigations into the transformations of halogenated aromatic compounds like this compound frequently employ kinetic isotope effects (KIEs) to elucidate the nature of transition states and identify rate-determining steps. A KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon is a powerful tool for probing reaction mechanisms, particularly those involving the cleavage of bonds to hydrogen.

The most common type of KIE study involves the substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D). The resulting primary KIE (kH/kD) is the ratio of the reaction rate for the hydrogen-containing reactant to the rate for the deuterium-containing reactant. A significant primary KIE (typically > 2) is observed when the C-H bond is broken or formed in the rate-determining step of the reaction. columbia.edu The magnitude of the KIE can provide insight into the geometry of the transition state.

In the context of this compound, KIE studies would be invaluable for understanding several potential reaction pathways:

Benzyne Formation: If this compound were to undergo elimination to form a benzyne intermediate, KIE studies could probe the mechanism of the proton abstraction step. By deuterating the aromatic proton adjacent to a leaving group, one could determine if its removal is the rate-limiting step.

Solvent Isotope Effects: Reactions can also be studied in a deuterated solvent (e.g., D₂O instead of H₂O) to measure a solvent isotope effect (SIE). An inverse SIE (kH₂O/kD₂O < 1) can sometimes indicate a pre-equilibrium step involving the solvent prior to the rate-limiting step, such as the deprotonation of a water molecule coordinated to a metal catalyst. nih.gov

The interpretation of KIEs is based on the principle that the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The table below summarizes typical KIE values and their general mechanistic implications.

| kH/kD Value | General Interpretation | Potential Application for this compound Reactions |

| ~ 1 | No C-H bond cleavage in the rate-determining step. | A coupling reaction where oxidative addition is rate-limiting, not C-H activation. |

| 1 - 2 | Secondary KIE; change in hybridization at the C-H bond in the transition state. | SN1/SN2 type substitution reactions. |

| 2 - 8 | Primary KIE; C-H bond is being broken in the rate-determining step. | Directed ortho-metalation, C-H activation at the methoxy group. |

| > 10 | Significant quantum tunneling contribution to a primary KIE. | Proton transfer reactions with a high, sharp energy barrier. |

| < 1 | Inverse KIE; C-H bond becomes stiffer in the transition state or inverse equilibrium isotope effect. columbia.edu | A rapid, reversible C-H activation preceding the rate-limiting step. columbia.edunih.gov |

This table presents illustrative data based on established principles of kinetic isotope effects.

Computational Support for Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a critical tool for complementing experimental studies and providing detailed insight into the reaction mechanisms of molecules like this compound. nih.govcsic.es DFT calculations allow for the exploration of potential energy surfaces, which can validate or refute proposed mechanistic pathways by comparing the calculated energy barriers with experimentally observed reaction outcomes and rates. csic.esscispace.com

For transformations involving this compound, computational studies can provide key information on:

Reaction Intermediates and Transition States: DFT can be used to calculate the geometries and energies of all species along a proposed reaction coordinate, including short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally. nih.govbeilstein-journals.org For example, in a palladium-catalyzed cross-coupling reaction, DFT could model the structures of the Pd(0) active species, the oxidative addition transition state, the resulting Pd(II) intermediate, and the reductive elimination transition state. researchgate.netresearchgate.net

Regioselectivity: In cases where a reaction can occur at multiple sites on the this compound molecule (e.g., C-H activation at different positions, or nucleophilic attack on a derived benzyne intermediate), DFT can predict the most likely outcome by comparing the activation barriers for each pathway. nih.gov

Ligand and Substituent Effects: Computational models can systematically vary ligands on a metal catalyst or substituents on the aromatic ring to predict their effect on reaction rates and selectivity. This can rationalize experimental findings and guide the development of more efficient catalytic systems. researchgate.net

The following table provides a hypothetical example of how DFT calculations could be used to compare two possible mechanisms for a cross-coupling reaction of this compound.

| Mechanistic Step | Mechanism A: Oxidative Addition at C-I Bond | Mechanism B: Oxidative Addition at C-Cl Bond |

| Species | Calculated Relative Free Energy (ΔG, kcal/mol) | Calculated Relative Free Energy (ΔG, kcal/mol) |

| Reactants + Pd(0) Catalyst | 0.0 | 0.0 |

| Oxidative Addition Transition State | +15.2 | +25.8 |

| Pd(II) Intermediate | -5.4 | +8.1 |

| Reductive Elimination Transition State | +18.7 | +21.3 |

| Products + Pd(0) Catalyst | -12.1 | -12.1 |

This is a hypothetical data table illustrating how computational results would be presented. The values are representative for typical palladium-catalyzed cross-coupling reactions, reflecting the generally lower energy barrier for C-I bond activation compared to C-Cl bond activation.

Such computational data would strongly support that the reaction proceeds via oxidative addition at the more labile carbon-iodine bond (Mechanism A), due to its significantly lower activation energy barrier for the oxidative addition step. scispace.com

Advanced Analytical Techniques for Characterization and Monitoring in Chemical Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in the elucidation of the structural features of molecules. For a compound like 3-Chloro-2-iodoanisole, a combination of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Vibrational (FT-IR, FT-Raman) spectroscopy provides a comprehensive understanding of its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR: The proton NMR spectrum of a related compound, 2-iodoanisole (B129775), shows distinct signals for the aromatic protons and the methoxy (B1213986) group protons. For instance, in a CDCl3 solvent, the aromatic protons appear as multiplets in the range of δ 6.6-7.8 ppm, while the methoxy protons are observed as a sharp singlet around δ 3.8 ppm. chemicalbook.com In the case of this compound, the substitution pattern would lead to a more complex splitting pattern for the three aromatic protons, with their chemical shifts influenced by the deshielding effects of the chloro and iodo substituents and the shielding effect of the methoxy group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 2-iodoanisole, the carbon attached to the iodine atom (C-I) resonates at a characteristically low field (around δ 92.0 ppm), while the carbon attached to the methoxy group (C-O) appears at a much higher field (around δ 160.3 ppm). scielo.br The other aromatic carbons show signals between δ 117.0 and 139.2 ppm. scielo.br For this compound, the chemical shifts of the aromatic carbons would be further influenced by the presence of the chlorine atom. The carbon bearing the chlorine would exhibit a downfield shift, and the positions of the other carbon signals would be adjusted accordingly, reflecting the combined electronic effects of all three substituents.

Multinuclear NMR: While ¹H and ¹³C are the most common nuclei studied, NMR studies on other nuclei like ¹⁷O can also provide valuable information. In substituted anisoles, the ¹⁷O chemical shift of the methoxy group is sensitive to the nature and position of the substituents on the aromatic ring. oup.com

Table 1: Representative NMR Data for Related Anisole (B1667542) Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-Iodoanisole | ¹H | CDCl₃ | 7.73 (d), 7.26 (t), 6.77 (t), 6.67 (d), 3.80 (s) |

| 2-Iodoanisole | ¹³C | CDCl₃ | 160.3, 139.2, 133.9, 125.3, 117.5, 91.7, 60.9 |

| 3-Chloroanisole (B146291) | ¹³C | CDCl₃ | 159.8, 134.8, 130.2, 120.9, 114.3, 112.4, 55.4 |

| 4-Nitroanisole | ¹⁷O | CDCl₃ | Methoxy: 64, Nitro: 568 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a valuable technique for monitoring reaction kinetics by measuring the change in absorbance of reactants or products over time. sapub.org In studies involving substituted anisoles, UV-Vis spectroscopy has been employed to follow the progress of reactions such as chlorination and nucleophilic aromatic substitution. pnas.orgd-nb.info

For instance, the chlorination of anisole can be monitored to understand the reaction mechanism and the effect of catalysts. pnas.org Similarly, the kinetics of nucleophilic substitution reactions on activated anisole derivatives with anilines have been studied by observing the formation of the product, which often has a different UV-Vis absorption profile from the reactants. d-nb.info The rate constants of these reactions can be determined by analyzing the time-dependent changes in the UV-Vis spectra. sapub.orgd-nb.info While specific kinetic studies on this compound were not found, the principles of using UV-Vis spectroscopy for kinetic monitoring would be directly applicable to reactions involving this compound. The presence of the chromophoric aromatic ring with its substituents would allow for convenient monitoring of its concentration changes.

Vibrational Spectroscopy (FT-IR, FT-Raman)

FT-IR Spectroscopy: In the FT-IR spectrum of a substituted anisole, one would expect to see characteristic absorption bands. For example, C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹, while the methyl C-H stretching vibrations are found in the 2850-2960 cm⁻¹ region. The C-O stretching of the ether linkage gives rise to strong bands, typically in the 1250 cm⁻¹ and 1040 cm⁻¹ regions. The C-Cl and C-I stretching vibrations would be expected at lower frequencies, generally below 800 cm⁻¹. The substitution pattern on the benzene (B151609) ring also influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹, which can be diagnostic of the substitution pattern.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by being particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-I and C-Cl stretching vibrations, as well as the symmetric breathing modes of the aromatic ring, would likely give strong signals in the Raman spectrum. The analysis of vibrational spectra of various benzene derivatives has led to the assignment of characteristic frequencies for different types of vibrations. optica.org For instance, studies on bromobenzene (B47551) have allowed for a detailed assignment of its fundamental vibrations. scholaris.caacs.org A similar approach could be applied to this compound, aiding in its structural confirmation.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like halogenated anisoles. nih.govscribd.com In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

For this compound, GC-MS analysis would first provide the retention time, which is a characteristic property under specific chromatographic conditions. The mass spectrum would then show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. Fragmentation of the molecular ion would lead to a series of daughter ions, providing clues about the structure of the molecule. Common fragmentation pathways for anisoles include the loss of a methyl radical (CH₃•) or a formyl radical (CHO•).

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. core.ac.uk For this compound, an HRMS measurement of the molecular ion would yield a mass accurate to several decimal places. This high accuracy allows for the unambiguous determination of the elemental composition (C₇H₆ClIO), distinguishing it from other compounds that might have the same nominal mass. For instance, HRMS has been used to confirm the elemental composition of various synthetic products, including those derived from iodoanisoles. scielo.br

Tandem Mass Spectrometry (MS/MS): MS/MS is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and can be used for highly selective and sensitive quantification. In the context of halogenated anisoles, GC-MS/MS has been used for their determination in complex matrices like water and wine. nih.govresearchgate.net For this compound, an MS/MS experiment would involve selecting the molecular ion as the precursor. The resulting product ion spectrum would show specific fragments that are characteristic of the compound's structure, which can be used for its unambiguous identification and quantification, even at very low concentrations. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic symmetry, which is invaluable for confirming molecular structure, understanding intermolecular interactions, and elucidating solid-state packing.

While a specific single-crystal X-ray diffraction study for this compound was not found in a review of the available research, the utility of the technique is well-documented for closely related haloanisole derivatives and their reaction products. For instance, XRD analysis has been critical in characterizing the structures of organometallic intermediates and complex organic molecules derived from iodoanisoles.

In one study, the molecular structure of an aluminated intermediate derived from 4-iodoanisole (B42571) was elucidated using single-crystal X-ray diffraction. rsc.org The analysis revealed a complex structure featuring a 6-atom, 5-element LiNAlCCO ring. rsc.org Similarly, the solid-state structures of palladium(II) complexes used in coupling reactions involving iodoanisoles have been confirmed by X-ray diffraction, showing a distorted square planar geometry around the palladium center. researchgate.net These analyses are crucial for understanding catalyst structure and reaction mechanisms.

Furthermore, in the synthesis of sterically hindered polychlorinated biphenyls, X-ray crystal structure analysis was used to verify the structure of a key intermediate, 3,5-dichloro-4-nitrophenol, which was essential for confirming the regiochemistry of the synthesis pathway. nih.gov The crystal structure data obtained from such analyses provide definitive proof of molecular connectivity and stereochemistry that other analytical methods cannot offer.

The table below presents an example of crystallographic data that can be obtained from an XRD analysis of a related iodoanisole-derived organometallic compound. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C28H50AlLiO2IN |

| Formula Weight (g/mol) | 593.54 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.2262(10) |

| b (Å) | 11.3662(9) |

| c (Å) | 13.7161(12) |

| α (°) | 83.989(7) |

| β (°) | 79.243(8) |

| γ (°) | 62.826(2) |

| Volume (ų) | 1529.2(2) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 123(2) |

Advanced Chromatographic Separation Methods (GC, LC)

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for the separation, identification, and quantification of this compound and its related isomers or reaction products. These methods are widely used to monitor reaction progress, assess product purity, and perform trace-level analysis in complex matrices.

Gas Chromatography (GC)

GC is a powerful and frequently used technique for the analysis of volatile and semi-volatile compounds like haloanisoles. The separation of closely related isomers, such as positional isomers of chloro-iodo-anisole, can be challenging due to their similar physical properties. vurup.sk However, advanced GC techniques have been developed to overcome these difficulties.

Research has shown that multidimensional gas chromatography (MDGC) is particularly effective for separating co-eluting haloanisole isomers. uni-due.de This technique enhances separation power by using columns with different stationary phases. For instance, the separation of haloanisole isomers, which is critical for their unambiguous assignment, has been successfully achieved using a cyclodextrin-based stationary phase. uni-due.de For sensitive detection, especially at trace levels relevant in environmental or food analysis, GC is often coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or with mass spectrometry (MS). uni-due.deresearchgate.net GC-MS and tandem MS (GC-MS/MS) provide both high selectivity and sensitivity, allowing for reliable quantification at sub-ng/L levels. researchgate.netthermofisher.com

In synthetic organic chemistry, GC-MS is routinely used to monitor the progress of reactions involving iodoanisoles, such as in palladium and copper-catalyzed coupling reactions, to identify the formation of mono-coupled and di-coupled products. scielo.br

| Technique | Column Type / Stationary Phase | Detector | Application | Reference |

|---|---|---|---|---|

| MDGC | Cyclodextrin-based | ECD, MS/MS | Separation of haloanisole isomers for unambiguous assignment. | uni-due.de |

| HS-SPME-GC-MS/MS | TraceGOLD™ TG-WaxMS (30 m × 0.25 mm × 0.25 μm) | TSQ 9610 Triple Quadrupole MS | Trace level analysis of haloanisoles in wine. | thermofisher.com |

| GC-MS | Not specified | MS | Monitoring formation of alkynylated 2-iodoanisoles in coupling reactions. | scielo.br |

| GC-µECD | Not specified | Micro-Electron Capture Detector (µECD) | Determination of cork taint compounds (haloanisoles and halophenols) in wine. | researchgate.net |

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for analyzing less volatile derivatives of this compound or for purifying reaction products. While GC is often preferred for the direct analysis of haloanisoles, LC is indispensable when dealing with more polar or thermally labile compounds.

For example, in the development of piperidine (B6355638) derivatives as potential inhibitors for Mycobacterium tuberculosis, analytical HPLC was used to determine the purity of a key intermediate, (4-chlorophenyl)(3-methoxyphenyl)methanone, which was synthesized from 3-iodoanisole (B135260). nih.gov The analysis was performed on a C18 column with a water/acetonitrile gradient system and UV detection. nih.gov LC is also commonly employed for the purification of reaction products via flash column chromatography, a technique mentioned in several syntheses involving iodoanisole precursors. nih.govcore.ac.uk

Computational Chemistry and Theoretical Studies on Dihalogenated Anisoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying halogenated aromatic compounds, providing a balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For dihalogenated anisoles, these calculations predict key structural parameters like bond lengths and bond angles. nih.gov In a molecule such as 3-Chloro-2-iodoanisole, DFT would be used to model the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring and the precise lengths of the carbon-chlorine (C-Cl), carbon-iodine (C-I), carbon-oxygen (C-O), and aromatic carbon-carbon (C-C) bonds.

Studies on related halogenated compounds show that the geometry is typically a distorted tetrahedral arrangement around the aluminum center when complexed. rsc.org For the isolated molecule, DFT calculations on similar structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, have shown that methods like B3LYP provide results consistent with experimental X-ray data. researchgate.net The geometry of the iodine atom in related hypervalent iodine compounds often shows a T-shaped geometry. umn.edu

Table 1: Representative Predicted Geometrical Parameters for Dihalogenated Anisoles

| Parameter | Typical Predicted Value (Å or °) | Description |

|---|---|---|

| C-I Bond Length | ~2.13 Å | The distance between a ring carbon and the iodine atom. umn.edu |

| C-Cl Bond Length | ~1.74 Å | The distance between a ring carbon and the chlorine atom. |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å | The average distance between adjacent carbon atoms in the benzene ring. researchgate.net |

| C-O (Aromatic) Bond Length | ~1.37 Å | The distance between the ring carbon and the methoxy oxygen. preprints.org |

| C-O-C Bond Angle | ~118° - 120° | The angle formed by the aromatic carbon, the methoxy oxygen, and the methyl carbon. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For anisole (B1667542), the HOMO is primarily located on the aromatic ring, with significant contributions from the ortho and para positions. preprints.org The introduction of electron-withdrawing halogen substituents, like chlorine and iodine, significantly lowers the energy of the LUMO. mdpi.com This reduction in the HOMO-LUMO gap suggests an increase in chemical reactivity. mdpi.com DFT calculations can precisely quantify these orbital energies and visualize their distribution, showing how the presence of both a chloro and an iodo group on the anisole ring affects its electronic properties and susceptibility to nucleophilic or electrophilic attack. nih.gov

Table 2: Illustrative FMO Energies for Anisole and a Halogenated Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anisole (Reference) | -6.92 eV preprints.org | ~ -0.5 eV | ~ 6.42 eV |

| Generic Halogenated Anisole | Lowered | Significantly Lowered mdpi.com | Reduced mdpi.com |

DFT calculations are highly effective for determining the proton affinity (PA) of a molecule, which is the negative of the enthalpy change for the gas-phase protonation reaction. This value indicates the molecule's basicity. For halogenated anisoles and related phenols, DFT methods can predict the most favorable site of protonation (e.g., on the oxygen atom or a specific carbon on the ring). kuleuven.beacs.org Studies on fluoroanisoles have shown that calculated PAs are in reasonable agreement with experimental data. kuleuven.beacs.org

Local reactivity indices, such as the Fukui function and local softness, are also derived from DFT. kuleuven.beacs.org These indices help to rationalize the regioselectivity of chemical reactions, such as electrophilic substitution, by identifying the most reactive sites within the molecule. kuleuven.be While these indices are effective at predicting preferential protonation sites among similar atoms (like different ring carbons), they may be less able to differentiate between protonation at fundamentally different sites, such as an oxygen versus a carbon atom. kuleuven.beacs.org

Table 3: Calculated Proton Affinities (PA) for Anisole and Fluoroanisoles (B3LYP/6-31+G(d,p))

| Compound | Calculated PA (kJ/mol) | Experimental PA (kJ/mol) |

|---|---|---|

| Anisole | 845 kuleuven.beacs.org | N/A |

| 2-Fluoroanisole | 820 kuleuven.beacs.org | 807 kuleuven.beacs.org |

| 3-Fluoroanisole | 835 kuleuven.beacs.org | 826 kuleuven.beacs.org |

| 4-Fluoroanisole | 809 kuleuven.beacs.org | 796 kuleuven.beacs.org |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Dynamics Simulations for Solvent Effects

While DFT calculations are often performed on isolated molecules in the gas phase, a molecule's behavior can change dramatically in a solvent. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of solute-solvent interactions. diva-portal.org

For a compound like this compound, MD simulations could be used to study its hydration properties or its behavior in organic solvents. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can investigate its solvation free energy, diffusion coefficient, and the local solvent structure around the solute. diva-portal.org Studies on other halogenated organics have used MD to understand their adsorption at air-water interfaces, which is relevant for environmental chemistry. researchgate.net Such simulations can reveal how the halogen atoms and the methoxy group interact with solvent molecules, influencing the compound's solubility and transport properties. diva-portal.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov This approach establishes a mathematical relationship between calculated molecular descriptors and experimentally determined properties.

For the class of halogenated anisoles, QSPR models have been successfully developed to predict important environmental fate properties. nih.govnih.gov A comprehensive study on 134 halogenated anisoles used descriptors derived from DFT calculations (at the HF/6-31G* level) to create linear relationships for properties like vapor pressure, n-octanol/water partition coefficient (Kow), and aqueous solubility. nih.gov Key descriptors in these models include quantities derived from the molecule's electrostatic potential, its volume, and its HOMO energy. nih.gov These models demonstrate good predictive capabilities, allowing for reliable estimation of properties for congeners like this compound for which experimental data may be unavailable. nih.gov

Table 4: Descriptors Used in QSPR Models for Halogenated Anisoles

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electrostatic | V(min), V(s,max), ΣV(s)(+), ΣV(s)(-) | Describes charge distribution and potential for non-covalent interactions. nih.gov |

| Geometrical | Molecular Volume (Vmc) | Relates to the size and shape of the molecule. nih.gov |

| Quantum-Chemical | EHOMO | Indicates the molecule's electron-donating ability and reactivity. nih.gov |

Mechanistic Modeling and Transition State Characterization

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. A key point on this path is the transition state: the configuration of highest energy that must be overcome for the reaction to proceed. nih.gov

For a dihalogenated anisole, DFT calculations can be used to model various reactions, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. rsc.orgumass.edu For example, in a hypothetical further halogenation reaction, DFT could be used to compare the activation energies for substitution at the remaining open positions on the aromatic ring, thus predicting the regiochemical outcome. The calculation would involve locating the transition state structure for each possible pathway and computing its energy relative to the reactants. nih.gov Such studies on related systems have successfully rationalized reaction outcomes by calculating the energy barriers (ΔG‡) for competing pathways, such as O- versus N-cyclization in reactions mediated by hypervalent iodine. beilstein-journals.org

Conformational Analysis and Atropisomerism Studies

Computational chemistry provides powerful tools to investigate the three-dimensional structures and dynamic behaviors of molecules like this compound. Theoretical studies, particularly using Density Functional Theory (DFT), allow for the detailed exploration of conformational landscapes and the potential for atropisomerism, which arises from hindered rotation around a single bond.

Detailed Research Findings

While specific computational studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the conformational behavior and potential for atropisomerism can be inferred from theoretical investigations on structurally related halogenated anisoles and biaryls. researchgate.netacs.orguw.edu.pl

Conformational Analysis:

The conformation of anisole and its derivatives is primarily determined by the orientation of the methoxy group relative to the benzene ring. For this compound, the key dihedral angle is the C2-C1-O-CH3 angle. The presence of two bulky halogen atoms, chlorine and iodine, in the ortho and meta positions significantly influences the molecule's preferred geometry through steric and electronic effects.

Theoretical calculations on other ortho-substituted anisoles suggest that the methoxy group will orient itself to minimize steric repulsion with the adjacent bulky iodine atom. acs.org DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine the potential energy surface for the rotation of the methoxy group. researchgate.netresearchgate.net Such an analysis for this compound would likely reveal two main stable conformers. The global minimum energy conformation would be the one that best balances the steric hindrance between the methyl group and the ortho-iodo substituent, as well as any electronic interactions between the methoxy group and the halogen atoms.

Atropisomerism Studies:

Atropisomerism is a form of chirality that results from restricted rotation around a single bond, leading to stereoisomers that can be isolated. uw.edu.plnih.gov In the case of this compound, the C1-O bond possesses a degree of double bond character due to resonance, and the bulky ortho-iodo and meta-chloro substituents can create a significant energy barrier to rotation of the methoxy group.

Computational studies are essential for quantifying this rotational barrier. By calculating the energy profile for a 360° rotation around the C(aryl)-O bond, a transition state for this rotation can be identified. The energy difference between the ground state (stable conformer) and the transition state defines the rotational energy barrier. mdpi.comrsc.org If this barrier is sufficiently high (typically >20 kcal/mol at room temperature), the atropisomers can be stable and potentially separable. nih.gov Given the size of the iodine atom, it is plausible that this compound could exhibit atropisomerism, a hypothesis that would require confirmation through detailed computational modeling.

Illustrative Computational Data

The following table represents hypothetical data that would be generated from a DFT study on this compound to analyze its conformational properties and potential for atropisomerism.

| Computational Parameter | Hypothetical Value | Significance |

| Stable Conformer 1 Dihedral Angle (C2-C1-O-CH3) | ~30° | Represents a low-energy orientation minimizing steric clash. |

| Stable Conformer 2 Dihedral Angle (C2-C1-O-CH3) | ~150° | Represents another local minimum energy conformation. |

| Energy Difference (Conformer 1 vs. 2) | 1-3 kcal/mol | Indicates the relative population of each conformer at equilibrium. |

| Rotational Energy Barrier (via Transition State) | 18-25 kcal/mol | A barrier in this range suggests that atropisomerism is possible and may be observable. nih.govuu.nl |

Emerging Applications and Methodological Advancements in Organic Synthesis

Precursor in Complex Organic Synthesis

The strategic placement of chloro and iodo substituents on the anisole (B1667542) ring of 3-Chloro-2-iodoanisole provides chemists with a powerful tool for regioselective synthesis. The differential reactivity of the carbon-iodine and carbon-chlorine bonds under various catalytic conditions allows for a stepwise introduction of different functional groups, leading to the creation of highly substituted and complex molecules.

Synthesis of Regioselectively Functionalized Benzo[b]furan Derivatives

A significant application of this compound and its derivatives lies in the synthesis of regioselectively functionalized benzo[b]furans. These motifs are prevalent in many biologically active compounds and natural products. Researchers have developed a new route to synthesize dialkoxy-functionalized benzo[b]furan derivatives starting from 3-halo-2-iodoanisoles. grafiati.combeilstein-journals.org This strategy involves an initial ortho-zincation/iodination reaction to access the necessary starting materials. beilstein-journals.org